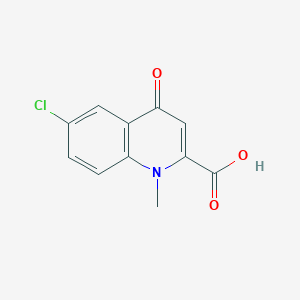

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C11H8ClNO3 . It has a molecular weight of 237.64 . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” were not found, related compounds such as “1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives” have been synthesized using green and efficient methodologies .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 291-293 degrees Celsius .

Aplicaciones Científicas De Investigación

Antibacterial Agents

This compound exhibits antibacterial activity due to its quinolone structure. Researchers have explored its potential as a scaffold for designing novel antibacterial agents. By modifying its side chains or introducing fluorine substitutions, scientists aim to enhance its potency against specific bacterial strains .

Catalysis

The carboxylic acid functionality in this compound makes it an interesting candidate for catalytic applications. Researchers have investigated its use as a ligand in transition metal-catalyzed reactions. For instance, it can serve as a ligand in palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse organic molecules .

Drug Intermediates

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as an intermediate during the synthesis of ciprofloxacin hydrochloride, a widely used fluoroquinolone antibacterial drug. Understanding its reactivity and transformations is crucial for efficient drug synthesis .

Medicinal Chemistry

Researchers explore this compound’s structure-activity relationships (SAR) to design new drugs. By modifying its core structure, they aim to develop potent inhibitors for specific biological targets. Its quinoline scaffold provides a versatile platform for drug discovery .

Photophysical Properties

Quinoline derivatives often exhibit interesting photophysical properties. Scientists investigate the fluorescence behavior of this compound, which can be useful in imaging applications. By attaching fluorophores to its structure, it may serve as a fluorescent probe for cellular studies .

Computational Chemistry

Theoretical studies using quantum mechanics explore the electronic structure, stability, and reactivity of this compound. Computational chemistry helps predict its behavior in different environments and guides experimental design .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Direcciones Futuras

While specific future directions for “6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” were not found, research into quinolone derivatives continues to be an active area of study . These compounds have potential applications in medicinal chemistry, and new synthetic methodologies are being developed to explore their therapeutic potential .

Propiedades

IUPAC Name |

6-chloro-1-methyl-4-oxoquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-8-3-2-6(12)4-7(8)10(14)5-9(13)11(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVLSJKLNLOGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=O)C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)

![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)

methanone](/img/structure/B2551752.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)